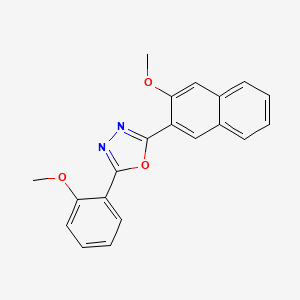![molecular formula C12H19NO7P- B11092146 [4-Methoxy-2-(methoxycarbonyl)-4-oxobutyl][(2-oxopyrrolidin-1-yl)methyl]phosphinate](/img/structure/B11092146.png)
[4-Methoxy-2-(methoxycarbonyl)-4-oxobutyl][(2-oxopyrrolidin-1-yl)methyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-2-(METHOXYCARBONYL)-4-OXOBUTYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a phosphinate group, a pyrrolidinyl moiety, and methoxycarbonyl functionalities.
Preparation Methods
The synthesis of 4-METHOXY-2-(METHOXYCARBONYL)-4-OXOBUTYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINATE involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps often include the preparation of intermediates such as methoxycarbonyl derivatives and pyrrolidinyl compounds.
Coupling Reactions: These intermediates are then coupled using reagents like phosphinic acid derivatives under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
4-METHOXY-2-(METHOXYCARBONYL)-4-OXOBUTYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
4-METHOXY-2-(METHOXYCARBONYL)-4-OXOBUTYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHOXY-2-(METHOXYCARBONYL)-4-OXOBUTYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-METHOXY-2-(METHOXYCARBONYL)-4-OXOBUTYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINATE can be compared with similar compounds such as:
Phosphinate Derivatives: These compounds share the phosphinate group and have similar reactivity and applications.
Pyrrolidinyl Compounds: Compounds containing the pyrrolidinyl moiety exhibit similar biological activities and synthetic utility.
Methoxycarbonyl Derivatives: These compounds have similar functional groups and are used in related chemical reactions and applications.
Properties
Molecular Formula |
C12H19NO7P- |
|---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
(4-methoxy-2-methoxycarbonyl-4-oxobutyl)-[(2-oxopyrrolidin-1-yl)methyl]phosphinate |
InChI |
InChI=1S/C12H20NO7P/c1-19-11(15)6-9(12(16)20-2)7-21(17,18)8-13-5-3-4-10(13)14/h9H,3-8H2,1-2H3,(H,17,18)/p-1 |
InChI Key |
ISOPTCCWWMIMMZ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CC(CP(=O)(CN1CCCC1=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-benzyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11092067.png)

![3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11092078.png)
![7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11092090.png)
![2-{[2-(2-Bromophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11092093.png)
![7-{2-[(2E)-azepan-2-ylideneamino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11092096.png)
![3-amino-6-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11092100.png)
![[4-(4-Chloro-phenyl)-thiazol-2-yl]-cyclopentylidene-acetonitrile](/img/structure/B11092111.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11092119.png)
![4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-2-(morpholinomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11092125.png)


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11092154.png)
![2-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B11092155.png)
